molecular formula C16H17N9 B12275325 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B12275325
M. Wt: 335.37 g/mol
InChI Key: RHYBQNHQFOGTMV-UHFFFAOYSA-N
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Description

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid to form the imidazo[1,2-b]pyridazine core . The final step involves the coupling of the imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine units with piperazine under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and scalability. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent product quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C16H17N9

Molecular Weight

335.37 g/mol

IUPAC Name

6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N9/c1-12-18-19-14-3-5-16(21-25(12)14)23-10-8-22(9-11-23)15-4-2-13-17-6-7-24(13)20-15/h2-7H,8-11H2,1H3

InChI Key

RHYBQNHQFOGTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN5C=CN=C5C=C4

Origin of Product

United States

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